![molecular formula C13H12N4OS2 B1490511 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105192-70-8](/img/structure/B1490511.png)
2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Vue d'ensemble
Description
The compound “2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a complex organic molecule that contains several heterocyclic rings, including a pyrrolidine ring, a thienyl ring, a thiazole ring, and a pyridazine ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring of the molecule. The exact method would depend on the specific reactions used to form each type of ring .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be expected to have a rigid, planar structure due to the presence of the aromatic rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar nitrogen and sulfur atoms in its structure .Applications De Recherche Scientifique
Anticancer Activity
Thiazole derivatives, including the one , have been studied for their potential in cancer treatment. They can be synthesized into various derivatives that show promise against cancer cell lines. For instance, certain thiazole compounds have demonstrated antitumor activity against breast cancer cells, which could be an indication of the potential of our compound in oncological research .
Antibacterial and Antifungal Properties
Thiazole cores are known to exhibit significant antibacterial and antifungal properties. This makes them valuable in the development of new antibiotics and antifungal agents, especially in an era where resistance to existing drugs is a growing concern .
Anti-inflammatory Applications
The anti-inflammatory properties of thiazole derivatives make them candidates for the development of anti-inflammatory drugs. They could be used to treat a variety of inflammatory conditions, from arthritis to inflammatory bowel disease .
Antiviral and Antimalarial Effects
Thiazole compounds have shown antiviral and antimalarial activities, suggesting that they could be used in the treatment of viral infections and malaria. This is particularly important for developing new treatments for diseases that are prevalent in tropical regions .
Pain Management
Thiazole derivatives have been involved in the development of pain therapy drugs. Their role in modulating pain perception could lead to new analgesics that are more effective and have fewer side effects than current options .
Organic Electronics
Thiazolo[4,5-d]pyridazinone derivatives have been identified as promising building blocks in the synthesis of semiconductors for plastic electronics. Their electron-deficient system with high oxidative stability and a rigid planar structure enables efficient intermolecular π–π overlap, which is crucial for applications in organic photovoltaics .
Neurological Research
Thiazole analogs can serve as ligands for various receptors in the brain, such as estrogen receptors and neuropeptides. This opens up possibilities for the compound to be used in neurological research, potentially leading to treatments for neurodegenerative diseases or mental health conditions .
Cardiovascular Therapeutics
Due to their ability to act as fibrinogenic receptor antagonists with antithrombotic activity, thiazole derivatives could be used in the development of cardiovascular drugs. They may help prevent conditions like thrombosis, improving cardiovascular health .
Orientations Futures
Propriétés
IUPAC Name |
2-pyrrolidin-1-yl-7-thiophen-2-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c18-12-10-11(9(15-16-12)8-4-3-7-19-8)20-13(14-10)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKHIOUBCPKRJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




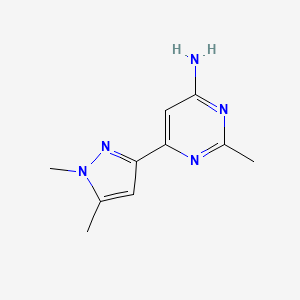
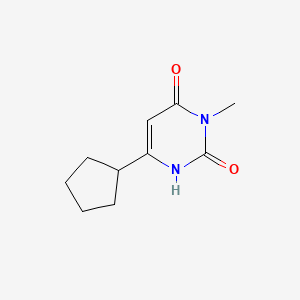


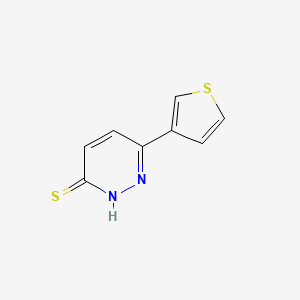
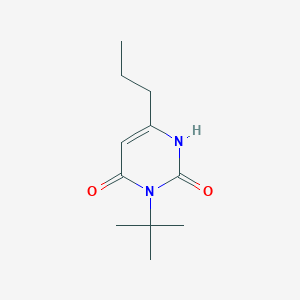
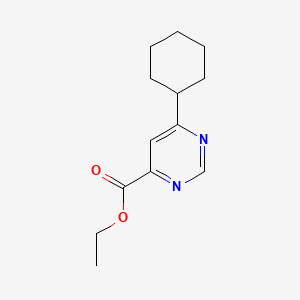
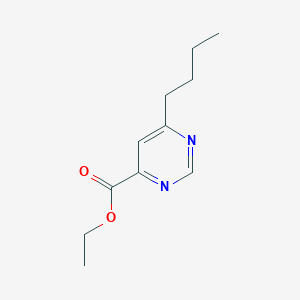
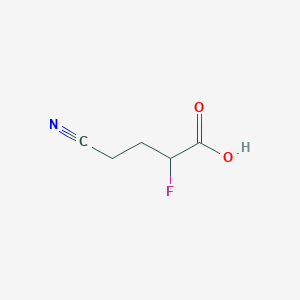

![[3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1490447.png)

![[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1490449.png)